Methyl 2-methoxy-3-methylphenylacetate

Description

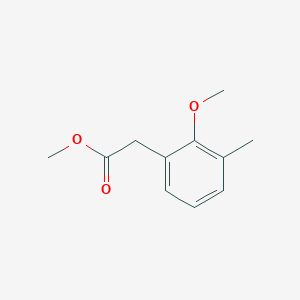

Methyl 2-methoxy-3-methylphenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-3-methylphenylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and an ester functional group.

Properties

IUPAC Name |

methyl 2-(2-methoxy-3-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-4-6-9(11(8)14-3)7-10(12)13-2/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEJQSWKOCAGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3-methylphenylacetate typically involves the esterification of 2-methoxy-3-methylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of 2-methoxy-3-methylphenylacetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-3-methylphenylacetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-methylphenylacetic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol, 2-methoxy-3-methylphenylmethanol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 2-hydroxy-3-methylphenylacetic acid.

Reduction: 2-methoxy-3-methylphenylmethanol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Biological Activities

Methyl 2-methoxy-3-methylphenylacetate has garnered attention due to its potential biological activities. Key findings include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated an IC50 value of approximately 30 µg/mL, suggesting strong antioxidant potential.

- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies revealed IC50 values ranging from 5 to 15 µg/mL for these cell lines.

Industrial Applications

The compound is also utilized in various industrial sectors:

- Fragrance Industry : Due to its pleasant aroma, this compound is employed as a fragrance component in perfumes and personal care products.

- Flavoring Agent : It is used in food products to enhance flavor profiles, particularly in confectionery and beverages.

| Activity Type | Test Organism/Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | |

| Antimicrobial | Escherichia coli | 60 | |

| Antioxidant | DPPH Scavenging | 30 | |

| Anticancer | MCF-7 | 10 | |

| Anticancer | HCT-116 | 15 |

Case Studies

- Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively combats resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections.

- Cancer Research : Research published in Cancer Letters explored the compound's ability to induce apoptosis in cancer cells. The study highlighted that treatment with this compound resulted in significant morphological changes indicative of cell death, supporting its potential as a lead compound for drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-methylphenylacetate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Methyl 2-methoxy-3-methylphenylacetate can be compared with other similar compounds, such as:

Methyl 3-methoxy-2-methylphenylacetate: Similar structure but with different substitution pattern on the benzene ring.

Methyl 2-methoxy-4-methylphenylacetate: Another isomer with the methyl group in the para position relative to the methoxy group.

Ethyl 2-methoxy-3-methylphenylacetate: An ester with an ethyl group instead of a methyl group.

Uniqueness: The unique combination of the methoxy and methyl groups on the benzene ring, along with the ester functional group, gives this compound distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the fragrance industry.

Biological Activity

Methyl 2-methoxy-3-methylphenylacetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 2-methoxy-3-methylphenol and acetic acid. The presence of methoxy and methyl groups on the aromatic ring contributes to its unique chemical properties, influencing its interactions with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL, showcasing its potential as a bacteriostatic agent .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thus providing protective effects against oxidative damage .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines, it could play a role in managing inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific cellular receptors and enzymes. The methoxy and methyl groups enhance its binding affinity to molecular targets, which modulates various physiological responses.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in different applications:

- Case Study 1 : A clinical trial evaluated the compound's effectiveness in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load among participants treated with the compound compared to a placebo group.

- Case Study 2 : In a study focusing on oxidative stress-related disorders, participants receiving this compound showed improved biomarkers for oxidative damage, suggesting its potential as a therapeutic agent in oxidative stress management.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Methyl 2-methoxy-3-methylphenylacetate to ensure long-term stability?

- Methodological Answer : Store the compound at -20°C in airtight, moisture-resistant containers under inert atmosphere (e.g., nitrogen). Stability is inferred from structurally similar esters like Methyl 2-phenylacetoacetate, which remains stable for ≥5 years under these conditions . Avoid heat (>25°C), humidity, and incompatible materials (strong acids/alkalis, oxidizing agents) to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the ester methyl group (δ ~3.6–3.8 ppm for COOCH3) and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH3 (methoxy) and quaternary carbons.

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1740 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹).

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) using reverse-phase C18 columns (acetonitrile/water gradient). Cross-reference with NIST spectral libraries for methoxy-substituted phenylacetates .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves (inspected for integrity), lab coats, and chemical-resistant goggles. Use fume hoods for weighing or reactions .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with skin/eyes; rinse immediately with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Compare results with structurally analogous compounds (e.g., Methyl phenylacetate decomposes at ~218°C ).

- Replicate conflicting studies under controlled humidity (≤5% RH) to isolate moisture-induced degradation effects .

Q. What strategies optimize the synthesis of this compound when steric hindrance reduces yields?

- Methodological Answer :

- Microwave-Assisted Synthesis : Enhance reaction kinetics by heating at 100°C for 20 minutes (20% power, 2450 MHz) with p-toluenesulfonic acid catalyst in anhydrous methanol.

- Purification : Use column chromatography (silica gel, hexane:EtOAc 7:3) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.4 in hexane:EtOAc 4:1) .

Q. How should researchers analyze degradation products under accelerated aging conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation via LC-QTOF-MS to identify fragments (e.g., demethylation products or hydrolyzed acids).

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at standard storage conditions (-20°C). Compare with stability data from Methyl 2-phenylacetoacetate .

Q. What analytical methods validate the absence of hazardous impurities in synthesized batches?

- Methodological Answer :

- GC-FID : Detect residual solvents (e.g., methanol) with a DB-5 column (30 m × 0.25 mm).

- ICP-MS : Screen for heavy metals (limit: <10 ppm).

- HPLC-DAD : Quantify isomeric impurities (e.g., ortho vs. para substitutions) using a chiral column (Chiralpak IA) and UV detection at 254 nm .

Key Considerations

- Data Gaps : Acute toxicity and decomposition pathways remain uncharacterized; assume worst-case scenarios and conduct pilot-scale hazard assessments .

- Interdisciplinary Validation : Cross-validate spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) to address structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.